molecular formula C19H25N3O3 B2544271 N-[[4-[4-[Acetyl(methyl)amino]piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide CAS No. 2361686-21-5

N-[[4-[4-[Acetyl(methyl)amino]piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide

Cat. No. B2544271
M. Wt: 343.427
InChI Key: KLJOCSKGISAHOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule respectively . The IR spectrum can give insights into the types of bonds present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, the NMR data can provide information about the chemical environment of the atoms in the molecule . The IR spectrum can give insights into the types of bonds present in the molecule .

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the literature .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of new synthesis methods and the discovery of new pharmacological applications of piperidine derivatives are important future directions in this field .

properties

IUPAC Name

N-[[4-[4-[acetyl(methyl)amino]piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-4-18(24)20-13-15-5-7-16(8-6-15)19(25)22-11-9-17(10-12-22)21(3)14(2)23/h4-8,17H,1,9-13H2,2-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJOCSKGISAHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-[4-[Acetyl(methyl)amino]piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide

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